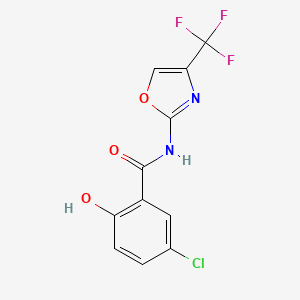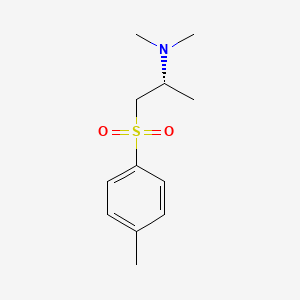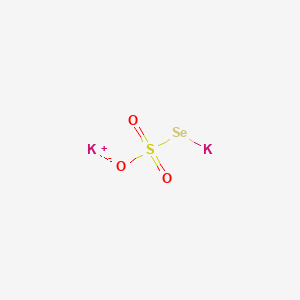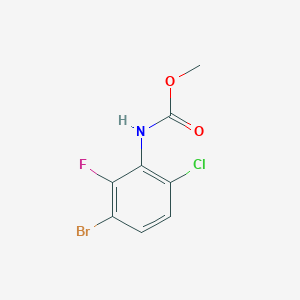
O6-Ethyl-2'-deoxyguanosine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O6-Ethyl-2’-deoxyguanosine-d5 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of O6-ethyl-2’-deoxyguanosine, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in studies involving DNA damage and repair mechanisms, as well as in the investigation of mutagenic and carcinogenic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O6-Ethyl-2’-deoxyguanosine-d5 typically involves the alkylation of 2’-deoxyguanosine with ethylating agents in the presence of deuterium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH). The reaction is carried out under controlled temperatures to ensure the selective ethylation at the O6 position.
Industrial Production Methods
Industrial production of O6-Ethyl-2’-deoxyguanosine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
O6-Ethyl-2’-deoxyguanosine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethyl group or other parts of the molecule.
Substitution: The ethyl group at the O6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O6-ethyl-2’-deoxyguanosine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
O6-Ethyl-2’-deoxyguanosine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigates DNA damage and repair mechanisms, particularly the effects of alkylation on DNA.
Medicine: Explores the mutagenic and carcinogenic potential of alkylated nucleosides, contributing to cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA damage and repair pathways.
Mecanismo De Acción
O6-Ethyl-2’-deoxyguanosine-d5 exerts its effects by incorporating into DNA, where it can interfere with normal base pairing and replication processes. The ethyl group at the O6 position can cause mispairing during DNA replication, leading to mutations. This compound is often used to study the molecular targets and pathways involved in DNA repair mechanisms, such as the role of O6-methylguanine-DNA methyltransferase (MGMT) in removing alkyl groups from DNA.
Comparación Con Compuestos Similares
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Another alkylated nucleoside analog used to study DNA damage and repair.
O6-Benzyl-2’-deoxyguanosine: Used in similar research applications but with a benzyl group instead of an ethyl group.
Uniqueness
O6-Ethyl-2’-deoxyguanosine-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in experimental studies. The ethyl group at the O6 position also provides specific insights into the effects of alkylation on DNA structure and function, distinguishing it from other alkylated nucleosides.
Propiedades
Fórmula molecular |
C12H19N5O4 |
|---|---|
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H19N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,11,18-19H,2-4H2,1H3,(H3,13,15,16)/t6-,7+,8+,11?/m0/s1/i1D3,2D2 |
Clave InChI |
UQEKXBPUUBIVAY-FPPZJUSISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1C2=C(NC(=N1)N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CCOC1C2=C(NC(=N1)N)N(C=N2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)




![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)






